

Navigating the Spectroscopic Landscape of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**. In the absence of published experimental spectra for this specific molecule, this document offers predicted spectral data based on the analysis of its constituent chemical moieties: a 2-thiophenecarbaldehyde core and a 4-hydroxypiperidine substituent. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering insights into the structural characterization of this and similar heterocyclic compounds. Included are generalized experimental protocols for acquiring high-quality NMR spectra and logical workflow diagrams relevant to the characterization and development of novel chemical entities.

Predicted ^1H and ^{13}C NMR Spectral Data

The chemical structure of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** suggests a complex and informative NMR spectrum. The predicted chemical shifts are based on established values for 2-formylthiophene and 4-hydroxypiperidine, with adjustments for the

electronic effects of the substituents. The tables below summarize the expected quantitative data.

Table 1: Predicted ^1H NMR Chemical Shifts

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
Aldehyde-H	9.7 - 9.9	s	-
Thiophene-H3	6.9 - 7.1	d	4.0 - 5.0
Thiophene-H4	6.1 - 6.3	d	4.0 - 5.0
Piperidine-H2ax, H6ax	3.4 - 3.6	m	-
Piperidine-H2eq, H6eq	3.0 - 3.2	m	-
Piperidine-H4	3.8 - 4.0	m	-
Piperidine-H3ax, H5ax	1.9 - 2.1	m	-
Piperidine-H3eq, H5eq	1.6 - 1.8	m	-
Hydroxyl-H	Variable (solvent dependent)	br s	-

Table 2: Predicted ^{13}C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (ppm)
Aldehyde-C	182 - 185
Thiophene-C2	145 - 148
Thiophene-C5	160 - 165
Thiophene-C3	125 - 128
Thiophene-C4	110 - 115
Piperidine-C2, C6	50 - 55
Piperidine-C4	65 - 70
Piperidine-C3, C5	30 - 35

Experimental Protocols for NMR Spectroscopy

The following provides a general methodology for obtaining high-resolution ^1H and ^{13}C NMR spectra of compounds such as **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**.

Sample Preparation

- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl_3 , DMSO-d_6 , or Methanol-d_4). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the hydroxyl group.
- **Concentration:** Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
- **Internal Standard:** Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration ($\delta = 0.00$ ppm).

^1H NMR Spectroscopy

- **Instrument:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
- **Acquisition Parameters:**

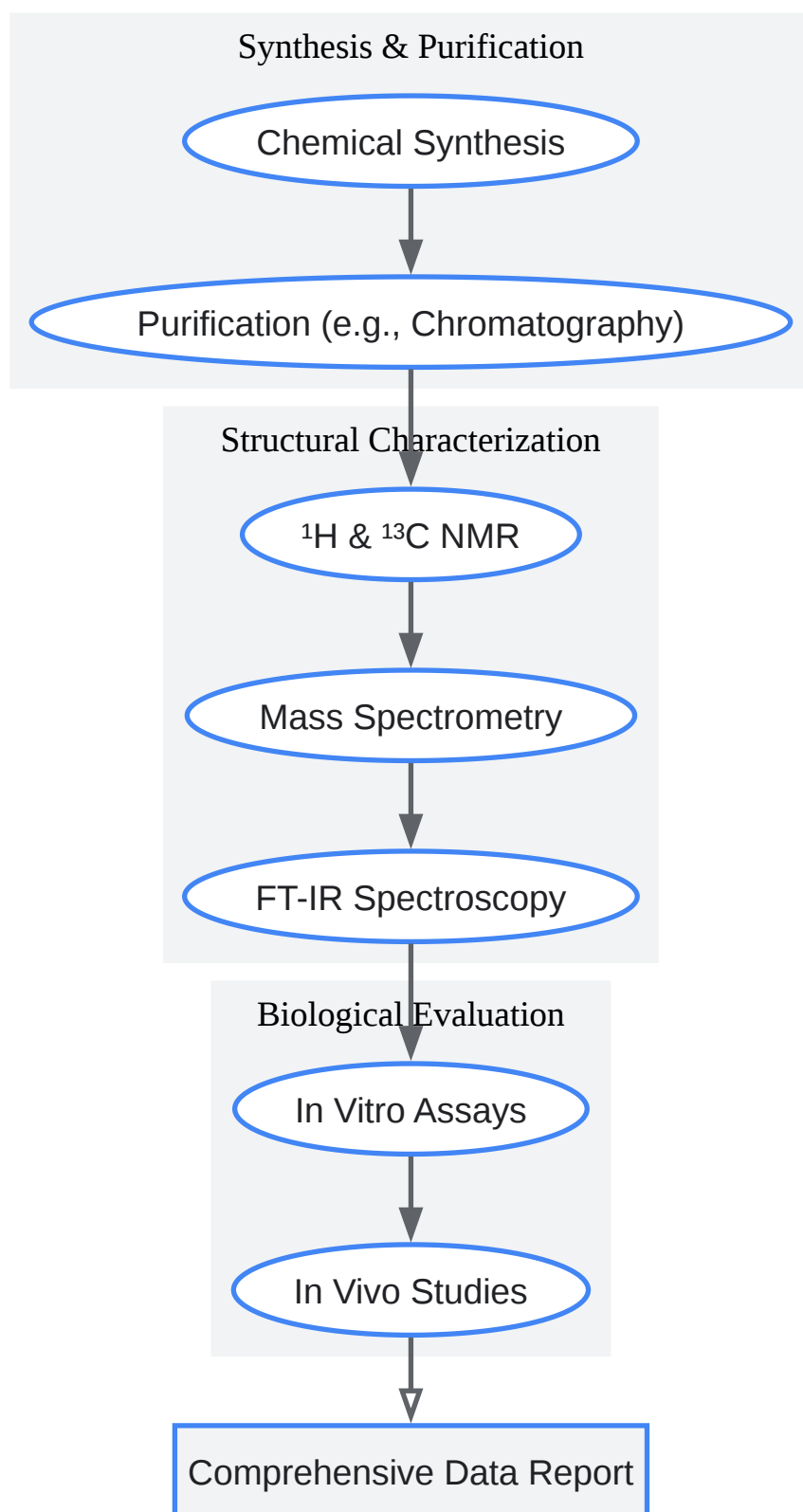
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Typically 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the TMS signal.

¹³C NMR Spectroscopy

- Instrument: A high-field NMR spectrometer with a broadband probe.
- Acquisition Parameters:
 - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: Typically 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
- Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the solvent signal or TMS.

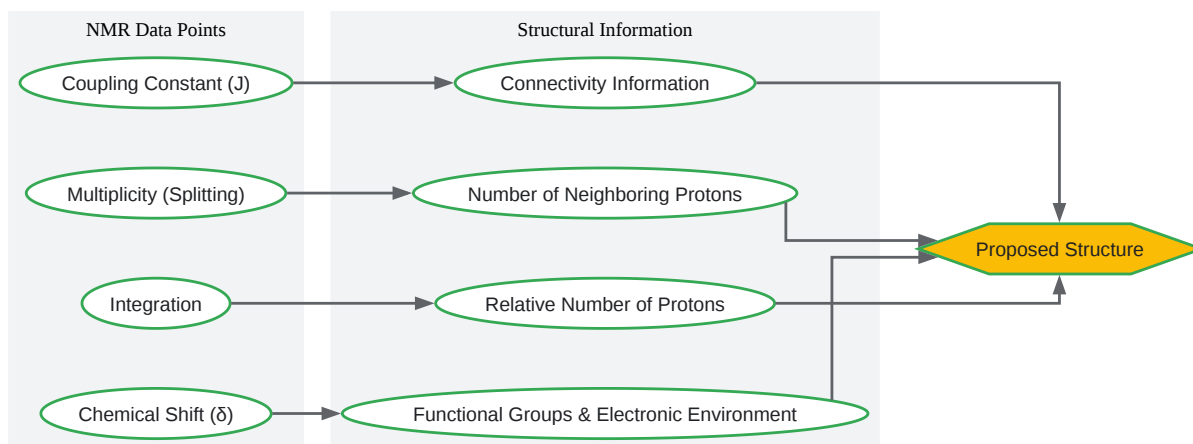
Visualization of Workflows and Logical Relationships

In the context of drug discovery and development, the characterization of a novel compound is a critical step. The following diagrams illustrate the logical workflow for compound characterization and the process of NMR spectral interpretation.



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Caption: Workflow for the synthesis, characterization, and evaluation of a novel chemical entity.



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Caption: Logical relationships in the interpretation of ¹H NMR spectral data for structure elucidation.

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